molecular formula C8H12O B6597407 4-methylidenecyclohexane-1-carbaldehyde CAS No. 89402-20-0

4-methylidenecyclohexane-1-carbaldehyde

Cat. No.: B6597407
CAS No.: 89402-20-0
M. Wt: 124.18 g/mol
InChI Key: XJUSTHZLZCLFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylidenecyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O It is characterized by a cyclohexane ring with a methylene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methylidenecyclohexane-1-carbaldehyde can be synthesized through several methods. One common route involves the Wittig reaction, where cyclohexanone reacts with a phosphonium ylide to form the desired product. Another method involves the use of Tebbe’s reagent, which converts cyclohexanone to this compound under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylene group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and acids can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylene group can participate in electrophilic addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

4-methylidenecyclohexane-1-carbaldehyde can be compared with similar compounds such as:

This compound stands out due to its unique combination of a methylene group and an aldehyde group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-methylidenecyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUSTHZLZCLFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578578
Record name 4-Methylidenecyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-20-0
Record name 4-Methylidenecyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To pydridinium dichromate (223 g., 0.59 mole) in 1 liter CH2Cl2, stirring under N2, was added dropwise 4-methylene-1-cyclohexanemethanol (50 g., 0.40 mole) in 75 ml. CH2Cl2 over a few minutes. After stirring for 21 hours at room temperature, the reaction mixture was heated at 60° C. for 24 hours. The reaction mixture was cooled, diluted with 400 ml. ether and decanted from solids. The solids were slurried with 400 ml. of fresh ether and decanted. The combined organic decants were filtered over fluorasil and diatomaceous earth and the filtrate concentrated in vacuo to an oil (41 g.) and distilled to yield title product, 13.6 g., b.p. 82°-90°/15-20 mm.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.